molecular formula C22H20ClN3O5 B2592934 8-(2H-1,3-benzodioxole-5-carbonyl)-3-[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021032-18-7

8-(2H-1,3-benzodioxole-5-carbonyl)-3-[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2592934
CAS No.: 1021032-18-7
M. Wt: 441.87
InChI Key: POBLBKSCOYXZDT-UHFFFAOYSA-N
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Description

“8-(2H-1,3-benzodioxole-5-carbonyl)-3-[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[45]decane-2,4-dione” is a complex organic compound that features a unique spirocyclic structure

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, the compound is of interest for its potential therapeutic properties. It may be investigated for its efficacy in treating various diseases or conditions.

Industry

In the industrial sector, the compound may be used in the development of new materials or as a precursor for the synthesis of polymers and other advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “8-(2H-1,3-benzodioxole-5-carbonyl)-3-[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione” typically involves multi-step organic reactions. The starting materials often include benzodioxole derivatives, chlorophenylmethyl compounds, and triazaspirodecane precursors. Common synthetic routes may involve:

    Formation of the Benzodioxole Moiety: This step involves the preparation of the benzodioxole ring through cyclization reactions.

    Introduction of the Chlorophenylmethyl Group: This step typically involves nucleophilic substitution reactions.

    Spirocyclization: The final step involves the formation of the spirocyclic structure through intramolecular cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

“8-(2H-1,3-benzodioxole-5-carbonyl)-3-[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of “8-(2H-1,3-benzodioxole-5-carbonyl)-3-[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 8-(2H-1,3-benzodioxole-5-carbonyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
  • 8-(2H-1,3-benzodioxole-5-carbonyl)-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione

Uniqueness

The uniqueness of “8-(2H-1,3-benzodioxole-5-carbonyl)-3-[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione” lies in its specific substitution pattern and spirocyclic structure, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

8-(1,3-benzodioxole-5-carbonyl)-3-[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O5/c23-16-4-1-14(2-5-16)12-26-20(28)22(24-21(26)29)7-9-25(10-8-22)19(27)15-3-6-17-18(11-15)31-13-30-17/h1-6,11H,7-10,12-13H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POBLBKSCOYXZDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl)C(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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